molecular formula C13H19N3 B13849005 N-piperidin-4-yl-N-prop-2-enylpyridin-2-amine

N-piperidin-4-yl-N-prop-2-enylpyridin-2-amine

Cat. No.: B13849005
M. Wt: 217.31 g/mol
InChI Key: VYWPRWMYQNGPHJ-UHFFFAOYSA-N
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Description

N-piperidin-4-yl-N-prop-2-enylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-piperidin-4-yl-N-prop-2-enylpyridin-2-amine typically involves the formation of the piperidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions to form the piperidine ring. This is followed by the alkylation of the piperidine nitrogen with a prop-2-enyl group and subsequent coupling with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions, and the reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-piperidin-4-yl-N-prop-2-enylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-piperidin-4-yl-N-prop-2-enylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-piperidin-4-yl-N-prop-2-enylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: Another piperidine derivative with similar structural features.

    Piperine: A naturally occurring piperidine derivative with known biological activities.

    Evodiamine: A piperidine alkaloid with anticancer properties.

Uniqueness

N-piperidin-4-yl-N-prop-2-enylpyridin-2-amine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N-piperidin-4-yl-N-prop-2-enylpyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-2-11-16(12-6-9-14-10-7-12)13-5-3-4-8-15-13/h2-5,8,12,14H,1,6-7,9-11H2

InChI Key

VYWPRWMYQNGPHJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1CCNCC1)C2=CC=CC=N2

Origin of Product

United States

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